molecular formula C10H18O2 B13069032 2-(4-Methylcycloheptyl)acetic acid

2-(4-Methylcycloheptyl)acetic acid

Cat. No.: B13069032
M. Wt: 170.25 g/mol
InChI Key: BDJPLDSETYDICV-UHFFFAOYSA-N
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Description

2-(4-Methylcycloheptyl)acetic acid: is an organic compound that belongs to the class of carboxylic acids It features a cycloheptyl ring substituted with a methyl group at the fourth position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcycloheptyl)acetic acid typically involves the following steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Acetic Acid Moiety Introduction: The acetic acid moiety can be introduced through a carboxylation reaction, where the cycloheptyl ring is treated with carbon dioxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcycloheptyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methylcycloheptyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylcycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation and pain, potentially through inhibition of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylcyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    2-(4-Methylcyclopentyl)acetic acid: Features a cyclopentyl ring.

    2-(4-Methylcyclobutyl)acetic acid: Contains a cyclobutyl ring.

Uniqueness

2-(4-Methylcycloheptyl)acetic acid is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity compared to its smaller-ring analogs.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(4-methylcycloheptyl)acetic acid

InChI

InChI=1S/C10H18O2/c1-8-3-2-4-9(6-5-8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

BDJPLDSETYDICV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)CC(=O)O

Origin of Product

United States

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